molecular formula C24H18N4S B2556864 (E)-4-{[1,1'-biphenyl]-4-yl}-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477188-36-6

(E)-4-{[1,1'-biphenyl]-4-yl}-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2556864
CAS No.: 477188-36-6
M. Wt: 394.5
InChI Key: JAZMBECKCVMXTB-XAYXJRQQSA-N
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Description

(E)-4-{[1,1’-biphenyl]-4-yl}-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a biphenyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{[1,1’-biphenyl]-4-yl}-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the biphenyl and cyanide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(E)-4-{[1,1’-biphenyl]-4-yl}-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The cyanide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different thiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-{[1,1’-biphenyl]-4-yl}-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its potential as a bioactive molecule makes it a candidate for drug discovery and development.

Medicine

In medicine, (E)-4-{[1,1’-biphenyl]-4-yl}-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide could be investigated for its therapeutic properties. Researchers may explore its potential as an anti-cancer agent or its ability to modulate specific biological pathways.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (E)-4-{[1,1’-biphenyl]-4-yl}-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-4-{[1,1’-biphenyl]-4-yl}-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide include other thiazole derivatives and biphenyl-containing molecules. Examples include:

Uniqueness

What sets (E)-4-{[1,1’-biphenyl]-4-yl}-N-(3-methylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2E)-N-(3-methylanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4S/c1-17-6-5-9-21(14-17)27-28-22(15-25)24-26-23(16-29-24)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-14,16,27H,1H3/b28-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZMBECKCVMXTB-XAYXJRQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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